molecular formula C23H22BrNO B10971665 3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one

3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one

Cat. No.: B10971665
M. Wt: 408.3 g/mol
InChI Key: ZMNYPYFFMIXQTC-UHFFFAOYSA-N
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Description

“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” typically involves multi-step organic reactions. One common approach might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a Friedel-Crafts acylation reaction can be used to introduce the propanone group.

    Introduction of the Methylphenyl Group: Through a Grignard reaction, the methylphenyl group can be attached to the intermediate.

    Addition of the Toluidino Group: Finally, the toluidino group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-AMINOPHENYL)-1-PROPANONE
  • 3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE
  • 3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE

Uniqueness

“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C23H22BrNO

Molecular Weight

408.3 g/mol

IUPAC Name

3-(4-bromophenyl)-3-(4-methylanilino)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C23H22BrNO/c1-16-3-7-19(8-4-16)23(26)15-22(18-9-11-20(24)12-10-18)25-21-13-5-17(2)6-14-21/h3-14,22,25H,15H2,1-2H3

InChI Key

ZMNYPYFFMIXQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)C

Origin of Product

United States

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